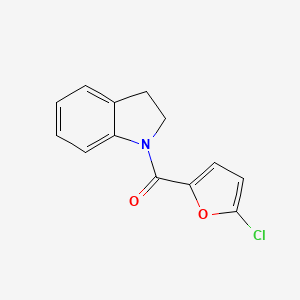
(5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone, also known as JWH-018, is a synthetic cannabinoid that acts on the cannabinoid receptors in the brain. It was first synthesized in 1995 by John W. Huffman, a professor at Clemson University, as part of his research on the endocannabinoid system. JWH-018 is a potent agonist of the CB1 and CB2 receptors, and it has been used extensively in scientific research to study the effects of cannabinoids on the body.
作用機序
(5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone works by binding to the CB1 and CB2 receptors in the brain and body, which are part of the endocannabinoid system. This system plays a role in regulating a variety of physiological processes, including pain, mood, appetite, and immune function. When (5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone binds to these receptors, it activates them and produces a range of effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
(5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as altered mood, perception, and cognition. It has also been shown to have analgesic, anti-inflammatory, and anti-convulsant properties.
実験室実験の利点と制限
One of the main advantages of using (5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone in lab experiments is its potency and selectivity for the CB1 and CB2 receptors, which allows researchers to study the effects of cannabinoids on the body in a controlled and precise manner. However, one of the limitations of using (5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone is its potential for abuse and addiction, as well as its potential to produce adverse side effects in humans.
将来の方向性
There are several future directions for research on (5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone and other synthetic cannabinoids, including:
1. Development of new drugs for the treatment of medical conditions such as pain, inflammation, and epilepsy.
2. Study of the long-term effects of synthetic cannabinoids on the brain and body.
3. Investigation of the potential for synthetic cannabinoids to be used as tools for studying the endocannabinoid system and its role in various physiological processes.
4. Development of new methods for synthesizing and purifying synthetic cannabinoids.
5. Exploration of the potential for synthetic cannabinoids to be used in combination with other drugs for the treatment of medical conditions.
合成法
The synthesis of (5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone involves several steps, including the reaction of 2,3-dihydroindole with 4-chlorobenzoyl chloride, followed by the addition of furan-2-carboxylic acid and the reduction of the resulting intermediate. The final product is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
(5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone has been used in a variety of scientific research applications, including the study of the endocannabinoid system, the effects of cannabinoids on the brain and body, and the development of new drugs for the treatment of various medical conditions. It has been shown to have a high affinity for the CB1 receptor, which is primarily located in the brain, and the CB2 receptor, which is primarily located in the immune system.
特性
IUPAC Name |
(5-chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-12-6-5-11(17-12)13(16)15-8-7-9-3-1-2-4-10(9)15/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDWWAURDZWBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(O3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

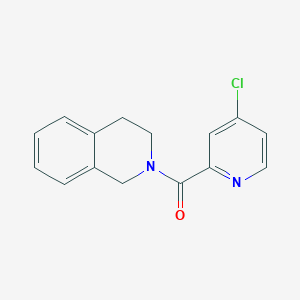
![N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7472339.png)
![N,N-dimethyl-3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7472346.png)
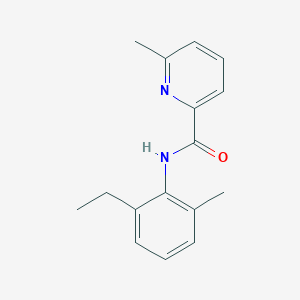
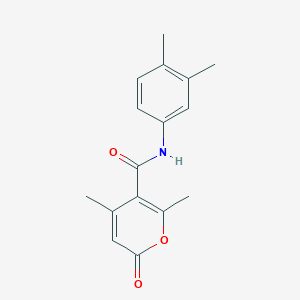

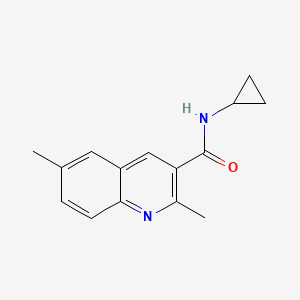

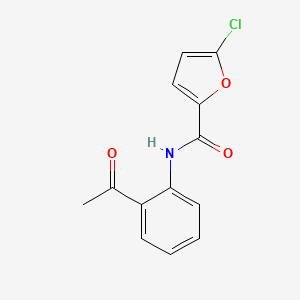
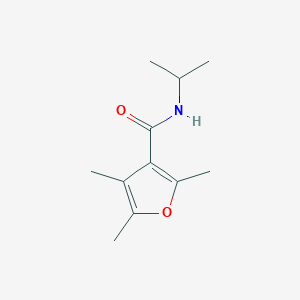


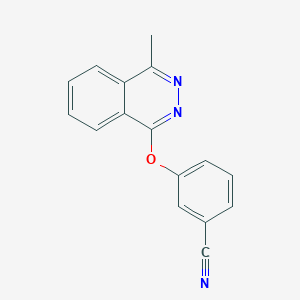
![6-oxo-N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-pyridine-3-carboxamide](/img/structure/B7472434.png)